3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,3-dimethylcyclohexen-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9-10H,4,6,8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAIXAXRDFBLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C1)C2=CC(=CC=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 3 3,3 Dimethylcyclohex 1 En 1 Yl Aniline
Retrosynthetic Analysis of the Aniline-Cyclohexene Framework
Retrosynthetic analysis is a powerful technique in organic synthesis that involves mentally deconstructing a target molecule into simpler, commercially available precursors. mdpi.com This process helps to identify key bond disconnections and strategic functional group interconversions, ultimately leading to a logical and efficient synthetic plan.
Disconnection Approaches for the Aryl-Cyclohexenyl Linkage
The most logical primary disconnection in 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline is the carbon-carbon single bond connecting the aniline (B41778) and cyclohexene (B86901) rings. This disconnection gives rise to two key synthons: a 3-aminophenyl synthon and a 3,3-dimethylcyclohex-1-en-1-yl synthon. These idealized fragments can be represented by various real-world chemical reagents, the choice of which will dictate the specific forward synthetic reaction.
Table 1: Potential Precursors from Aryl-Cyclohexenyl Disconnection
| 3-Aminophenyl Precursor | 3,3-Dimethylcyclohexenyl Precursor | Corresponding Reaction Type |
| 3-Aminophenylboronic acid or its ester | 1-Halo-3,3-dimethylcyclohexene | Suzuki-Miyaura Coupling |
| 3-Trialkylstannyl-aniline | 1-Halo-3,3-dimethylcyclohexene | Stille Coupling |
| 3-Halogenated aniline | 3,3-Dimethylcyclohex-1-en-1-ylzinc halide | Negishi Coupling |
| Aniline | 3,3-Dimethylcyclohex-1-en-1-ylboronic acid | Chan-Lam Coupling (for C-N bond) |
This analysis highlights that transition metal-catalyzed cross-coupling reactions are the most prominent strategies for forging the target C-C bond.
Strategic Considerations for the Dimethylcyclohexenyl Moiety
The 3,3-dimethylcyclohexenyl fragment requires careful synthetic planning to ensure the correct placement of the gem-dimethyl group and the double bond. A common and versatile starting material for this moiety is 5,5-dimethylcyclohexane-1,3-dione, also known as dimedone. Dimedone can be synthesized through a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation and subsequent hydrolysis and decarboxylation.
Further functionalization of dimedone or its derivatives is necessary to introduce the required unsaturation and a handle for the cross-coupling reaction. For instance, conversion of one of the carbonyl groups to a vinyl halide or triflate would provide a suitable electrophile for palladium-catalyzed couplings.
Modern Approaches to Aryl-Cyclohexenyl Bond Formation
The formation of the C(sp²)-C(sp²) bond between the aniline and cyclohexene rings is a critical step in the synthesis of the target molecule. Transition metal catalysis provides the most efficient and versatile methods for achieving this transformation.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium and copper complexes are the workhorses of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds. wikipedia.orgwikipedia.org Several named reactions are particularly relevant to the synthesis of this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.orglibretexts.orgnih.gov For the target molecule, this could involve the reaction of 3-aminophenylboronic acid with a 1-halo-3,3-dimethylcyclohexene or a 3,3-dimethylcyclohex-1-en-1-yl triflate. The reaction is typically carried out in the presence of a base and a phosphine (B1218219) ligand. organic-chemistry.orglibretexts.orgnih.gov
Stille Coupling: The Stille reaction couples an organotin compound with an organohalide or triflate, also catalyzed by palladium(0). wikipedia.orgorganic-chemistry.orglibretexts.org A possible route would be the reaction of a 3-(trialkylstannyl)aniline with 1-halo-3,3-dimethylcyclohexene. While versatile, the toxicity of organotin compounds is a significant drawback. libretexts.org
Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide or triflate in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org The synthesis could proceed via the coupling of a 3-(halozinc)aniline derivative with 1-halo-3,3-dimethylcyclohexene. Organozinc reagents are generally more reactive than organoboranes and organostannanes. wikipedia.org
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic acids/esters | Halides, Triflates | Mild conditions, commercially available reagents, low toxicity of boron compounds. organic-chemistry.orglibretexts.org | Base sensitivity of some substrates. |
| Stille | Organostannanes | Halides, Triflates | High functional group tolerance, stable organotin reagents. wikipedia.orgorganic-chemistry.orglibretexts.org | Toxicity of tin compounds and byproducts. libretexts.org |
| Negishi | Organozinc compounds | Halides, Triflates | High reactivity of organozinc reagents, broad scope. wikipedia.orgorganic-chemistry.org | Moisture and air sensitivity of organozinc reagents. |
Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods for certain transformations. nih.gov
Chan-Lam Coupling: While primarily known for forming carbon-heteroatom bonds, the Chan-Lam coupling can be adapted for C-C bond formation under specific conditions. researchgate.netorganic-chemistry.orgrsc.orgthieme-connect.comwikipedia.org The traditional Chan-Lam reaction involves the copper-mediated coupling of an amine or alcohol with a boronic acid to form C-N or C-O bonds, respectively. researchgate.netorganic-chemistry.orgrsc.orgthieme-connect.comwikipedia.org A direct C-N coupling of aniline with a 3,3-dimethylcyclohexenylboronic acid could be envisioned, though this would result in a different connectivity than the target molecule. More relevant to the C-C bond formation would be copper-catalyzed variations of cross-coupling reactions, although these are less common for C(sp²)-C(sp²) bond formation compared to palladium.
Recent advancements have also demonstrated copper-catalyzed arylation of C-H bonds, which could offer a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.
Nickel and Molybdenum-Catalyzed Transformations
Transition-metal catalysis offers powerful tools for the construction of carbon-nitrogen and carbon-carbon bonds, which are essential for assembling the target molecule. Nickel and molybdenum catalysts, in particular, provide sustainable and efficient alternatives to more expensive precious metals.
Nickel-Catalyzed Cross-Coupling:
Nickel-catalyzed C-N cross-coupling reactions, analogous to the Buchwald-Hartwig amination, are highly effective for the synthesis of aniline derivatives from aryl halides. researchgate.netresearchgate.net This strategy can be envisioned for the synthesis of this compound by coupling an amine source with a pre-functionalized aryl halide. An air-stable Ni(II) precatalyst can be employed, which offers operational simplicity. researchgate.net Recent developments have even enabled these couplings to proceed at room temperature under photoexcitation, using an inexpensive nickel source like NiBr₂·3H₂O and irradiating the nickel-amine complex directly. nih.gov This light-driven approach is tolerant of oxygen and avoids the need for additional photoredox catalysts. nih.gov
A plausible synthetic route would involve the reaction of 1-bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene with an ammonia (B1221849) equivalent or a protected amine, catalyzed by a suitable nickel-ligand system. The development of ancillary ligands is crucial for enabling the coupling of inexpensive but less reactive (hetero)aryl chlorides. nih.gov
| Catalyst System | Key Features | Potential Application |
| (DPPF)Ni(o-tolyl)Cl | Air-stable precatalyst; effective for coupling secondary amines and anilines with aryl chlorides. nih.gov | Coupling of 1-chloro-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene with an amine. |
| NiBr₂·3H₂O / 365 nm LED | Room temperature reaction; oxygen tolerant; no photoredox catalyst needed. nih.gov | Photo-induced amination of an aryl halide precursor at the final step. |
| Amide-Based Pincer Ni(II) | High turnover numbers for amination of non-activated aryl halides. researchgate.net | Efficient coupling of sterically demanding substrates. |
Molybdenum-Catalyzed Transformations:
Molybdenum catalysis is an emerging field for the synthesis of substituted anilines. nih.govresearchgate.net Mo-catalyzed reactions often proceed through novel mechanistic pathways, such as intermolecular couplings of ynones with allylic amines to generate diverse aniline structures. nih.govaminer.org This cascade process can involve aza-Michael addition, cyclization, and aromatization steps. nih.gov While not a direct route to the target structure, these methodologies highlight molybdenum's potential in constructing complex aniline cores from readily available starting materials. researchgate.net Another application involves the molybdenum-promoted 1,4-aminohydroxylation of dienes using anilines, which proceeds via a hetero-Diels-Alder reaction, showcasing the versatility of molybdenum in C-N bond formation and functionalization. rsc.org
Nucleophilic and Electrophilic Substitution Strategies
Classical substitution reactions on aromatic rings provide fundamental pathways to introduce or modify the aniline functionality.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an amine group onto an aromatic ring. The reaction requires the ring to be activated by at least one strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to a suitable leaving group (typically a halide). pressbooks.pubsemanticscholar.org
To apply this to the synthesis of the target compound, one could start with a precursor like 1-chloro-3-(3,3-dimethylcyclohex-1-en-1-yl)-4-nitrobenzene. The nitro group activates the ring, facilitating the displacement of the chloride by an amine nucleophile (e.g., ammonia or a protected amine). The nitro group can subsequently be reduced to the desired amino group of the aniline. The SNAr mechanism is a two-step addition-elimination process, where the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). pressbooks.pub The leaving group is then expelled, restoring the ring's aromaticity. pressbooks.pub
The amino group of aniline is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). chemistrysteps.comtestbook.combyjus.com This high reactivity, however, can lead to challenges such as over-reaction (e.g., polyhalogenation) and oxidative side reactions, particularly under strongly acidic conditions like nitration. chemistrysteps.comlibretexts.org
A common strategy to control the reactivity is to protect the amino group as an acetanilide (B955). This amide group is still an ortho-, para-director but is significantly less activating than a free amino group, allowing for more controlled and selective substitution. libretexts.org After the desired electrophile has been introduced, the acetyl group can be easily removed by hydrolysis to regenerate the aniline. libretexts.org For instance, direct bromination of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722), whereas controlled monobromination can be achieved by first forming acetanilide. testbook.combyjus.com
It is important to note that Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired substitution. libretexts.org
| Reaction | Reagents | Outcome on Aniline | Control Strategy |
| Halogenation | Bromine Water | Rapid formation of 2,4,6-tribromoaniline precipitate. byjus.com | Protect as acetanilide for mono-substitution. libretexts.org |
| Nitration | HNO₃ / H₂SO₄ | Oxidation and formation of tarry byproducts; meta-product formation due to anilinium ion. | Protect as acetanilide to achieve high yield of para-nitro product. libretexts.org |
| Sulfonation | Fuming H₂SO₄ | Forms anilinium hydrogen sulfate; heating yields sulfanilic acid (p-aminobenzenesulfonic acid). testbook.combyjus.com | Reaction proceeds via thermodynamic control. |
| Friedel-Crafts | R-X / AlCl₃ | Reaction fails due to complexation of the -NH₂ group with the Lewis acid catalyst. libretexts.org | Protection of the amine is necessary. |
Reductive Amination and Related Condensation Reactions
Reductive amination is a highly versatile method for forming C-N bonds and is widely used to synthesize amines from carbonyl compounds. nih.govorganic-chemistry.org A particularly relevant strategy for forming the aniline moiety involves the reaction of a cyclohexanone (B45756) precursor with an amine source, followed by aromatization.
Recent studies have demonstrated the direct synthesis of variously substituted anilines from cyclohexanones using a Pd/C–ethylene (B1197577) system under non-aerobic conditions. bohrium.com In this process, the cyclohexanone first reacts with an ammonia source, such as ammonium (B1175870) acetate, to form an intermediate imine or enamine. This is followed by a palladium-catalyzed dehydrogenation (aromatization) to yield the final aniline product. bohrium.com This approach is advantageous as it builds the aromatic amine directly from a saturated cyclic precursor, which can be easier to synthesize and functionalize.
Biocatalytic methods using imine reductases (IREDs) have also emerged as a sustainable option for reductive amination. rsc.org These enzymes can catalyze the amination of cyclohexanone with various anilines, demonstrating broad selectivity. rsc.org
Cyclohexene Ring Formation and Functionalization
The 3,3-dimethylcyclohexene ring is a key structural feature of the target molecule. Its synthesis can be approached through several powerful organic reactions.
The Diels-Alder reaction is arguably the most efficient method for forming six-membered rings. masterorganicchemistry.comresearchgate.net This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). masterorganicchemistry.comatc.io To construct the specific 3,3-dimethylcyclohexene moiety, a suitable diene would be required. For example, 4-methyl-1,3-pentadiene (B1595702) could react with an appropriate dienophile to generate the desired substituted cyclohexene ring system. The power of the Diels-Alder reaction lies in its high stereospecificity and predictability. mercer.edu
Alternative methods for cyclohexene synthesis include rhodium-catalyzed cycloisomerization of acyclic enynes or ring-closing metathesis (RCM) of a diene precursor. organic-chemistry.org Functionalization of a pre-existing cyclohexene ring can be achieved through various means, including allylic C-H arylation using copper catalysts or the reaction of organocerium reagents with cyclohexanones to generate aryl-substituted cycloalkenes. organic-chemistry.org Ring-opening metathesis polymerization (ROMP) of functionalized cyclic olefins like cyclohexene also provides a route to polymers with functional pendants, demonstrating the versatility of these cyclic structures in materials science. rsc.org
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction is a powerful and reliable tool for forming six-membered rings, such as the cyclohexene core of the target molecule, by reacting a conjugated diene with a substituted alkene (a dienophile). wikipedia.org This pericyclic reaction proceeds in a single, concerted step, allowing for the simultaneous formation of two new carbon-carbon bonds with excellent control over stereochemistry. wikipedia.orglibretexts.org
A plausible retrosynthetic analysis for this compound using a Diels-Alder approach would involve the disconnection of the cyclohexene ring into a diene and a dienophile. A hypothetical strategy could involve the reaction of a suitable diene, such as 4,4-dimethyl-1,3-butadiene, with a dienophile like 1-ethynyl-3-nitrobenzene. The resulting cycloadduct would then undergo reduction of the nitro group to form the desired aniline.
To overcome the steric hindrance often associated with highly substituted dienes and dienophiles, Lewis acid catalysis can be employed. Mixed Lewis acid systems, such as AlBr₃/AlMe₃, have proven effective in promoting Diels-Alder reactions even with sterically demanding substrates, leading to the rapid synthesis of hindered cyclohexenes. nih.govucla.edu
Table 1: Hypothetical Diels-Alder Strategies for Cyclohexene Core Synthesis
| Diene | Dienophile | Catalyst/Conditions | Intermediate Product | Subsequent Steps |
| 4,4-Dimethyl-1,3-butadiene | 1-Ethynyl-3-nitrobenzene | Thermal (High Temp) or Lewis Acid (e.g., AlCl₃) | 1-(3,3-Dimethylcyclohex-1-en-1-yl)-3-nitrobenzene | Nitro group reduction (e.g., H₂, Pd/C) |
| 1-(Buta-1,3-dien-1-yl)-3-nitrobenzene | 2-Methylpropene | High pressure, thermal | 1-(4,4-Dimethylcyclohex-1-en-1-yl)-3-nitrobenzene | Isomerization/Further functionalization |
| 4,4-Dimethyl-1,3-butadiene | 3-Nitrostyrene | Mixed Lewis Acid (AlBr₃/AlMe₃) ucla.edu | 1-(3,3-Dimethylcyclohex-1-en-1-yl)-5-nitrobenzene | Isomerization and reduction |
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has become a cornerstone of synthetic chemistry for the construction of unsaturated rings, including those from 5 to over 30 atoms. wikipedia.orgorganic-chemistry.org The reaction utilizes metal-carbene catalysts, most notably those based on ruthenium (e.g., Grubbs' and Hoveyda-Grubbs catalysts), to intramolecularly couple two terminal alkene functionalities within a single molecule, releasing volatile ethylene as the only major byproduct. wikipedia.orgorganic-chemistry.org This makes RCM an atom-economical choice for cyclization. wikipedia.org
For the synthesis of this compound, a suitable acyclic precursor would be required. A hypothetical precursor could be a diene-substituted aniline, such as N-protected 3-(4,4-dimethylhexa-1,5-dien-3-yl)aniline. The N-protection (e.g., with a Boc or Cbz group) is often necessary to prevent the free amine from interfering with the metal catalyst. The intramolecular metathesis of this precursor would forge the cyclohexene ring. Modern ruthenium catalysts exhibit broad functional group tolerance, making them suitable for complex syntheses. organic-chemistry.orgnih.gov
Table 2: Proposed Ring-Closing Metathesis (RCM) Approach
| Acyclic Precursor | Catalyst | Solvent | Product |
| N-Boc-3-(4,4-dimethylhexa-1,5-dien-3-yl)aniline | Grubbs' 2nd Generation Catalyst | Dichloromethane (DCM) or Toluene | N-Boc-3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |
| N-Cbz-3-(4,4-dimethylhexa-1,5-dien-3-yl)aniline | Hoveyda-Grubbs' 2nd Generation Catalyst | Benzene (B151609) or Toluene | N-Cbz-3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |
| N-Tosyl-3-(4,4-dimethylhexa-1,5-dien-3-yl)aniline | Schrock's Molybdenum Catalyst | Toluene | N-Tosyl-3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |
Directed Hydrogenation and Dehydrogenation Methodologies
The final unsaturation pattern of the target molecule can also be achieved through selective hydrogenation or dehydrogenation of appropriate precursors.
Directed Hydrogenation: This strategy involves the reduction of a more unsaturated precursor, such as a cyclohexadiene or an aromatic ring. While the complete hydrogenation of benzene rings to cyclohexanes typically requires harsh conditions, selective partial hydrogenation to cyclohexene is a significant challenge. jove.com A more controlled approach involves the use of a directing group, such as a hydroxyl (-OH) or carbonyl group, which coordinates to a homogeneous catalyst and directs hydrogen addition to a specific face of the molecule. wikipedia.org Crabtree's catalyst, an organoiridium complex, is particularly well-known for its ability to perform directed hydrogenations, often with high stereoselectivity. wikipedia.org For the target molecule, one could envision a precursor with a directing group on the cyclohexene ring that, after hydrogenation, could be eliminated to install the double bond in the desired position.
Dehydrogenation: An alternative strategy is the oxidative dehydrogenation of a saturated cyclohexane (B81311) ring to introduce the double bond. Palladium(II)-based catalyst systems have been developed for the aerobic dehydrogenation of substituted cyclohexenes to the corresponding aromatic compounds. nih.gov By carefully controlling reaction conditions and catalyst choice, it is plausible to achieve a partial dehydrogenation of a 3-(3,3-dimethylcyclohexyl)aniline (B2559580) precursor to yield the target cyclohexene derivative. This method avoids the use of stoichiometric oxidants by using molecular oxygen as the terminal oxidant. nih.gov
Table 3: Potential Hydrogenation and Dehydrogenation Strategies
| Precursor | Reagent/Catalyst | Method | Expected Product |
| 3-(3,3-Dimethylcyclohexa-1,4-dien-1-yl)aniline | H₂, Wilkinson's Catalyst | Selective Hydrogenation | This compound |
| 4-Hydroxy-3-(3,3-dimethylcyclohex-1-en-1-yl)aniline | H₂, Crabtree's Catalyst wikipedia.org | Directed Hydrogenation | Dihydroxy intermediate for subsequent elimination |
| 3-(3,3-Dimethylcyclohexyl)aniline | Pd(TFA)₂/O₂ nih.gov | Oxidative Dehydrogenation | This compound |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes is essential for minimizing environmental impact. This involves reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Solvent-Free and Alternative Solvent Reaction Systems
A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Many organic reactions can be adapted to run in more environmentally benign media or under solvent-free conditions.
Aqueous Systems: Performing reactions in water is highly attractive due to its low cost, non-flammability, and minimal environmental impact. For instance, amination reactions to form anilines from activated aryl halides have been successfully carried out in aqueous ammonium hydroxide (B78521) solutions, often accelerated by microwave irradiation. tandfonline.comnih.gov
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies product purification. A number of syntheses, such as the Friedel-Crafts reaction to produce aniline-based compounds using ionic liquids as catalysts, have been effectively performed under solvent-free conditions. rsc.orgrsc.org Such a strategy could be envisioned for precursor synthesis.
Catalysis in Environmentally Benign Syntheses (e.g., Biocatalysis, Organocatalysis)
Catalysis is a fundamental pillar of green chemistry, offering pathways that are more selective and efficient than stoichiometric reactions.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. For the synthesis of amine-containing compounds, enzymes such as transaminases and imine reductases (IREDs) are increasingly used to produce chiral amines from prochiral ketones or imines. nih.govmdpi.com While the target molecule is not chiral, biocatalysis could be employed to create complex, enantiopure precursors, expanding the scope of accessible analogues. mdpi.comresearchgate.net Whole-cell biocatalysis systems are also being developed to synthesize aromatic amines from renewable feedstocks in one-pot cascades. researchgate.net
Organocatalysis: This approach uses small, metal-free organic molecules to catalyze reactions, avoiding the toxicity and cost associated with heavy metal catalysts. While specific applications to the target molecule's synthesis are speculative, organocatalysis is widely used in a variety of transformations that could be part of a larger synthetic scheme, such as asymmetric additions or cyclizations.
Energy Efficient Synthesis (e.g., Microwave and Ultrasound Assisted Reactions)
Reducing energy consumption is another critical aspect of green synthesis. Microwave and ultrasound irradiation offer non-conventional energy sources that can dramatically accelerate reaction rates, often leading to higher yields and cleaner product formation in significantly shorter times compared to conventional heating. nih.gov
Microwave-Assisted Synthesis: Microwave energy promotes rapid and uniform heating of the reaction mixture. This technique has been successfully applied to a wide range of reactions, including the synthesis of substituted anilines and various heterocyclic compounds. nih.govnih.govrsc.org Steps in the synthesis of this compound, such as a potential coupling or amination step, could be significantly optimized using microwave assistance, reducing reaction times from hours to minutes. tandfonline.comresearchgate.net
Ultrasound-Assisted Synthesis (Sonochemistry): The use of high-frequency sound waves can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This can enhance reaction rates and yields, particularly in heterogeneous reactions. This method could be applied to improve the efficiency of reactions involving solid-supported catalysts, such as a heterogeneous hydrogenation or dehydrogenation step.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(3,3-dimethylcyclohex-1-en-1-yl)aniline, a suite of NMR experiments would be employed to confirm its constitution, connectivity, and stereochemistry.
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the primary tool for the initial structural verification of this compound.
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the aniline (B41778) ring and the 3,3-dimethylcyclohex-1-enyl substituent. The aromatic protons of the aniline moiety are expected to appear in the range of δ 6.5-7.5 ppm. Specifically, the proton at the C2 position would likely be a singlet or a narrow triplet, while the protons at C4, C5, and C6 would present as a complex multiplet, a triplet of doublets, and a doublet of doublets, respectively, due to their respective spin-spin couplings. The vinylic proton on the cyclohexene (B86901) ring would resonate further downfield, likely in the δ 5.5-6.0 ppm region. The allylic protons on the cyclohexene ring would appear around δ 2.0-2.5 ppm. The gem-dimethyl protons are expected to be a sharp singlet at approximately δ 1.0 ppm. The remaining methylene (B1212753) protons of the cyclohexene ring would likely produce overlapping multiplets in the δ 1.5-2.0 ppm range. A broad singlet, characteristic of the amine (-NH₂) protons, is also expected, and its chemical shift would be concentration and solvent dependent.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the aniline ring would show signals in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitrogen (C3) would be found at the lower end of this range, while the carbon atom bonded to the cyclohexenyl group (C1) would be at the higher end. The quaternary carbon of the C=C double bond in the cyclohexene ring would resonate around δ 130-140 ppm, while the tertiary carbon of the double bond would be in the δ 120-130 ppm range. The quaternary carbon bearing the two methyl groups is expected around δ 30-40 ppm, and the methyl carbons themselves would appear at approximately δ 25-30 ppm. The remaining methylene carbons of the cyclohexene ring would have signals in the δ 20-40 ppm range.
A predicted assignment of the ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar compounds such as 3-vinylaniline (B102275) and 1-phenyl-1-cyclohexene, is presented in the interactive data table below.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aniline Ring | ||
| C1' | - | ~140 |
| C2' | ~7.2 (s) | ~115 |
| C3' | - | ~147 |
| C4' | ~6.8 (d) | ~118 |
| C5' | ~7.1 (t) | ~129 |
| C6' | ~6.7 (d) | ~114 |
| NH₂ | variable (br s) | - |
| Cyclohexene Ring | ||
| C1 | - | ~138 |
| C2 | ~5.8 (t) | ~125 |
| C3 | - | ~35 |
| C4 | ~1.6 (t) | ~30 |
| C5 | ~1.5 (m) | ~20 |
| C6 | ~2.2 (m) | ~38 |
| C7 (CH₃) | ~1.0 (s) | ~28 |
| C8 (CH₃) | ~1.0 (s) | ~28 |
Note: This data is predicted based on analogous structures and has not been experimentally verified for the target compound. Chemical shifts are referenced to TMS (δ = 0 ppm). s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms within this compound, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the adjacent aromatic protons on the aniline ring, as well as between the vinylic and allylic protons, and among the methylene protons of the cyclohexene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal of the vinylic proton would correlate with the signal of the vinylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the aniline ring and the cyclohexene substituent. A key correlation would be expected between the vinylic proton of the cyclohexene ring and the C1' carbon of the aniline ring, and also between the aromatic protons ortho to the substituent and the C1 carbon of the cyclohexene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is valuable for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could be observed between the gem-dimethyl protons and adjacent methylene protons on the cyclohexene ring.
The 3,3-dimethylcyclohex-1-enyl group is not planar and can undergo conformational changes. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insights into the conformational dynamics of this ring system. At low temperatures, the interconversion between different ring conformations might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for atoms in different conformational environments. By analyzing the changes in the line shape of the signals as a function of temperature, it would be possible to determine the energy barriers for conformational processes such as ring flipping. Furthermore, DNMR could potentially be used to investigate the rotational barrier around the C-C single bond connecting the aniline ring and the cyclohexene moiety.
The electronic nature of the 3,3-dimethylcyclohex-1-enyl substituent will influence the chemical shifts of the protons and carbons in the aniline ring. This substituent is expected to act as a weak electron-donating group through resonance, which would lead to a slight upfield shift (to lower ppm values) of the signals for the ortho and para protons and carbons of the aniline ring compared to unsubstituted aniline. Conversely, the aniline group will also affect the chemical shifts within the cyclohexene ring. The analysis of these substituent-induced chemical shifts can provide valuable information about the electronic interactions between the two parts of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, the molecular formula is C₁₄H₁₉N. The theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition, thereby confirming the molecular formula.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass |
| [M]⁺ | C₁₄H₁₉N | 201.1517 |
| [M+H]⁺ | C₁₄H₂₀N | 202.1596 |
This accurate mass measurement, in conjunction with the detailed structural information from NMR spectroscopy, would provide a comprehensive and unambiguous characterization of this compound.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups and skeletal structure of a molecule. surfacesciencewestern.com
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent parts: the aniline ring and the dimethylcyclohexene ring. thermofisher.com
Key expected vibrational modes include:
N-H Stretching: The amino group (-NH₂) should give rise to two distinct bands in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclohexene and methyl groups will appear just below 3000 cm⁻¹. tdl.orgredalyc.org
C=C Stretching: Vibrations from the C=C double bonds of the aromatic ring and the cyclohexene ring are expected in the 1580-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1600-1640 cm⁻¹, often overlapping with the C=C stretching bands. researchgate.net
C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected in the 1250-1350 cm⁻¹ range. researchgate.net
C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring will appear in the 690-900 cm⁻¹ "fingerprint" region, providing information about the substitution pattern (meta-substitution).
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to changes in polarizability rather than dipole moment. gammadata.sethermofisher.com For this molecule, Raman spectroscopy would be particularly useful for observing symmetric vibrations.
Expected prominent Raman signals include:
Symmetric Ring Breathing: The symmetric "breathing" mode of the benzene ring, typically weak in the IR spectrum, should produce a strong signal in the Raman spectrum around 1000 cm⁻¹.
C=C Stretching: The C=C stretching vibrations of both the aromatic and cyclohexene rings are expected to be strong due to the high polarizability of the π-electron systems.
C-H Stretching: Both aromatic and aliphatic C-H stretching modes will be visible.
Symmetric CH₃ Deformation: The symmetric bending (deformation) of the methyl groups should also be Raman active.
Table 2: Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |
| ~3450, ~3360 | N-H asymmetric & symmetric stretch | Medium-Strong | Weak |
| 3100-3000 | Aromatic C-H stretch | Medium | Medium |
| 2960-2850 | Aliphatic C-H stretch | Strong | Strong |
| ~1620 | N-H bend (scissoring) | Strong | Weak |
| ~1600 | Aromatic C=C stretch | Medium-Strong | Strong |
| ~1580 | Alkene C=C stretch | Medium | Strong |
| ~1280 | Aromatic C-N stretch | Strong | Medium |
| ~1000 | Aromatic ring breathing | Weak | Strong |
| 880-770 | Aromatic C-H out-of-plane bend | Strong | Weak |
Note: This table is predictive and based on data for aniline, cyclohexene, and their derivatives. researchgate.netnist.govchemicalbook.comscispace.com
To accurately assign the experimental vibrational spectra of a complex molecule, theoretical calculations are invaluable. Methods such as Density Functional Theory (DFT), often using functionals like B3LYP with a basis set such as 6-31G* or higher, are commonly employed to predict vibrational frequencies and intensities. researchgate.netnih.gov
The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Then, frequency calculations are performed on this optimized structure. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental data. researchgate.net These calculations provide a complete set of vibrational modes, aiding in the definitive assignment of complex and overlapping bands in the experimental FT-IR and Raman spectra. nih.gov
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aniline chromophore.
Table 3: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)
| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |
| ~250-260 | π → π | Extended conjugated system (Benzenoid B-band) |
| ~290-310 | π → π | Extended conjugated system (Conjugation K-band) |
Note: This table is predictive. The exact positions of the maxima are sensitive to solvent polarity. researchgate.netresearchgate.netresearchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules.
The first step in a computational study is typically geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline, this would involve calculating key bond lengths, bond angles, and dihedral angles. The results would reveal the planarity of the aniline (B41778) ring, the conformation of the cyclohexene (B86901) ring, and the spatial orientation between these two structural fragments.
Hypothetical Data Table for Optimized Geometric Parameters This table illustrates the type of data that would be generated from a DFT geometry optimization study. The values are placeholders.
| Parameter | Bond/Atoms Involved | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-N (Aniline) | ~1.40 Å |
| C=C (Cyclohexene) | ~1.34 Å | |
| C-C (Ring-Ring) | ~1.48 Å | |
| Bond Angle | C-N-H (Aniline) | ~113° |
| C=C-C (Cyclohexene) | ~123° | |
| Dihedral Angle | C-C-C-C (Ring-Ring Torsion) | Variable |
Analysis of the electronic structure provides insights into the molecule's reactivity and spectroscopic properties. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Charge distribution analysis, often visualized through Mulliken or Natural Bond Orbital (NBO) population analysis, would identify the electron-rich and electron-deficient regions of the molecule.
Hypothetical Data Table for Electronic Properties This table shows representative electronic structure data that would be obtained from DFT calculations. The values are placeholders.
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -0.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |
| Dipole Moment | ~ 1.5 D |
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies, researchers can assign specific vibrational modes (e.g., N-H stretching, C=C stretching, ring deformations) to experimentally observed spectral bands. This correlation is vital for confirming the structure of a synthesized compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface, visually identifying regions susceptible to electrophilic and nucleophilic attack. Red-colored regions indicate negative potential (electron-rich, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor, prone to nucleophilic attack). Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
Reaction Mechanism Elucidation through Computational Approaches
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
In the computational investigation of reactions forming C–N bonds, such as in the synthesis of aniline derivatives, localizing the transition state (TS) is a critical step to understanding the reaction mechanism and kinetics. For a plausible synthetic route to this compound, like a palladium-catalyzed Buchwald-Hartwig amination, density functional theory (DFT) is a commonly employed tool. nih.govrsc.org The process involves identifying the geometry of the highest energy point along the reaction pathway. This is typically achieved by starting with an estimated structure and using algorithms like the Berny optimization to find a first-order saddle point on the potential energy surface. At this point, the structure has zero gradients and exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the TS to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. researchgate.net For example, in the reductive elimination step of a Buchwald-Hartwig reaction—a key step in forming the aniline product—IRC analysis would visualize the palladium catalyst moving away as the C–N bond forms between the aniline nitrogen and the cyclohexenyl group. This provides a clear depiction of the bond-forming and bond-breaking processes. wikipedia.org
Reaction Energetics and Free Energy Profiles
Understanding the energetics of a reaction is fundamental to predicting its feasibility and rate. Computational chemistry allows for the construction of detailed free energy profiles for the entire catalytic cycle. nih.gov These profiles map the relative Gibbs free energies of all reactants, intermediates, transition states, and products. The highest energy barrier along this profile typically corresponds to the rate-determining step of the reaction. researchgate.net
For a reaction like the Buchwald-Hartwig amination, the catalytic cycle involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org Each of these steps has associated intermediates and transition states. DFT calculations can determine the energies for each species, providing a comprehensive energy landscape. For instance, studies on similar systems have shown that the reductive elimination step is often turnover-limiting. nih.govorganic-chemistry.org The calculated activation free energy (ΔG‡) for this step can be directly related to the reaction rate.
Table 1: Illustrative Reaction Energetics for a Generic Buchwald-Hartwig Amination Cycle
| Step | Species | Relative Free Energy (kcal/mol) |
| - | Reactants (Aryl Halide + Amine + Pd(0) Catalyst) | 0.0 |
| Oxidative Addition | Transition State 1 (TS1) | +15.2 |
| Intermediate 1 (Pd(II) Complex) | -5.4 | |
| Deprotonation | Transition State 2 (TS2) | +12.8 |
| Intermediate 2 (Amido Complex) | -10.1 | |
| Reductive Elimination | Transition State 3 (TS3) | +21.5 |
| - | Products (Aryl Amine + HX + Pd(0) Catalyst) | -25.0 |
Note: The data presented is representative and derived from computational studies on analogous palladium-catalyzed amination reactions.
Solvent Effects on Reactivity and Conformations (Implicit and Explicit Models)
The choice of solvent can significantly influence reaction rates and even alter reaction mechanisms. rsc.org Computational models are invaluable for predicting and explaining these effects. Two primary models are used:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry and energy. researchgate.net For polar intermediates or transition states in a reaction, a polar solvent would be predicted to provide greater stabilization, potentially lowering the activation energy.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For instance, in the deprotonation step of the Buchwald-Hartwig amination, explicit solvent molecules can play a direct role in shuttling protons or stabilizing charged intermediates. DFT studies have shown that explicit solvent coordination to the metal center can sometimes alter reaction selectivity. rsc.org
Catalytic Cycle Analysis and Ligand Effects
Computational analysis is crucial for elucidating the complete catalytic cycle of complex reactions like the Buchwald-Hartwig amination. researchgate.net By calculating the energies of all intermediates and transition states, researchers can identify the catalyst's resting state and the turnover-limiting step. acs.org This understanding is vital for catalyst optimization.
The ligands bound to the metal center (e.g., palladium) play a pivotal role in determining the catalyst's activity and selectivity. researchgate.net Sterically bulky and electron-rich phosphine (B1218219) ligands are often used in C–N cross-coupling reactions. organic-chemistry.org Computational studies allow for a systematic investigation of how different ligands affect the key steps of the catalytic cycle:
Oxidative Addition: The electronic properties of the ligand influence the electron density at the metal center, affecting its ability to insert into the aryl-halide bond.
Reductive Elimination: The steric bulk of the ligand can influence the geometry of the pre-reductive elimination complex, facilitating the final bond-forming step. researchgate.net
By comparing the free energy profiles of a reaction with different ligands, computational chemists can rationally design new ligands with improved performance. For example, DFT calculations can predict how modifying a ligand's structure will impact the energy barrier of the rate-determining step, guiding synthetic efforts toward more efficient catalysts. nih.gov
Reactivity and Mechanistic Investigations of 3 3,3 Dimethylcyclohex 1 En 1 Yl Aniline and Its Derivatives
Reactions Involving the Aromatic Amino Group
The amino group attached to the aromatic ring is a key site for a variety of chemical transformations. Its reactivity is dictated by the nucleophilic nature of the nitrogen atom, which possesses a lone pair of electrons. However, the presence of the bulky 3,3-dimethylcyclohex-1-en-1-yl substituent at the meta position introduces significant steric hindrance that can modulate its reactivity compared to simpler anilines.
Nucleophilic Reactivity of the Amino Group
The nitrogen atom of the primary aromatic amine in 3-(3,3-dimethylcyclohex-1-en-1-yl)aniline is nucleophilic due to the presence of a lone pair of electrons. This allows it to react with a variety of electrophiles. The lone pair is partially delocalized into the aromatic pi-system, which reduces its nucleophilicity compared to aliphatic amines. The bulky 3,3-dimethylcyclohexenyl substituent is not expected to significantly alter the electronic properties of the amino group due to its meta-position. However, it can sterically hinder the approach of electrophiles to the nitrogen atom, potentially slowing down reaction rates compared to aniline (B41778).
Mechanistically, the nucleophilic attack by the amino group on an electrophile is the initial step in many reactions. The availability of the lone pair on the nitrogen atom is crucial for this step. While the cyclohexenyl group is not directly conjugated with the amino group, its size can influence the orientation of the molecule during a reaction, thereby affecting the accessibility of the nitrogen's lone pair to the attacking reagent.
Acylation and Alkylation Reactions (e.g., Amide Formation, N-Alkylation)
Acylation: The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline derivative attacks the carbonyl carbon of the acylating agent. The reaction typically proceeds via a tetrahedral intermediate. The presence of a base is often required to neutralize the acid byproduct (e.g., HCl) and to deprotonate the nitrogen, increasing its nucleophilicity.
The bulky 3,3-dimethylcyclohexenyl group can sterically hinder the approach of the acylating agent, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a more reactive acylating agent or catalyst) compared to the acylation of aniline.
| Reaction Type | Reagents | General Conditions | Expected Product |
| Acylation (Amide Formation) | Acyl chloride (R-COCl) or Acetic anhydride (B1165640) ((CH₃CO)₂O) | Base (e.g., pyridine, triethylamine), Aprotic solvent | N-(3-(3,3-dimethylcyclohex-1-en-1-yl)phenyl)acetamide |
| N-Alkylation | Alkyl halide (R-X) | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, DMSO) | N-alkyl-3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |
N-Alkylation: The amino group can also be alkylated by reaction with alkyl halides. This reaction is a nucleophilic substitution (typically SN2) where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Similar to acylation, the steric hindrance from the cyclohexenyl group can decrease the rate of N-alkylation. Over-alkylation to form secondary and tertiary amines is a common side reaction, but can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. The use of bulky alkylating agents would further decrease the reaction rate due to increased steric hindrance.
Formation of Imines and Schiff Bases
The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
The reaction proceeds through a carbinolamine intermediate. The rate-determining step is often the dehydration of this intermediate, which is facilitated by an acidic catalyst. The steric hindrance caused by the 3,3-dimethylcyclohexenyl substituent, as well as any bulky groups on the carbonyl compound, can affect the rate of both the initial nucleophilic attack and the subsequent dehydration step. The formation of the C=N double bond in the product introduces geometric isomerism (E/Z isomers).
| Reactant | Catalyst | General Conditions | Product Type |
| Aldehyde (R-CHO) | Acid (e.g., acetic acid, p-toluenesulfonic acid) | Aprotic solvent with azeotropic removal of water | Imine (Schiff Base) |
| Ketone (R-CO-R') | Acid (e.g., acetic acid, p-toluenesulfonic acid) | Aprotic solvent with azeotropic removal of water | Imine (Schiff Base) |
Reactions of the Cyclohexenyl Moiety
The cyclohexenyl moiety contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles. The presence of the aniline ring as a substituent on this double bond influences its reactivity.
Electrophilic Additions to the Double Bond
The double bond in the cyclohexene (B86901) ring can undergo electrophilic addition reactions. In this type of reaction, an electrophile attacks the pi electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product.
The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, the aniline group is attached to one of the sp² carbons of the double bond. The stability of the potential carbocation intermediates will determine the regiochemical outcome. The carbocation formed at the carbon adjacent to the aniline ring would be stabilized by resonance with the aromatic ring.
| Electrophile | Reagent | Expected Major Product | Stereochemistry |
| H⁺/H₂O | H₂SO₄ (aq) | 3-(3,3-Dimethyl-2-hydroxycyclohexyl)aniline | Mixture of stereoisomers |
| Br⁺ | Br₂ in CCl₄ | 3-(1,2-Dibromo-3,3-dimethylcyclohexyl)aniline | Anti-addition |
| H⁺/ROH | H₂SO₄ in ROH | 3-(2-Alkoxy-3,3-dimethylcyclohexyl)aniline | Mixture of stereoisomers |
Hydrogenation and Oxidation Reactions of the Cyclohexene Ring
Hydrogenation: The double bond of the cyclohexene ring can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. The reaction is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. This results in the formation of 3-(3,3-dimethylcyclohexyl)aniline (B2559580). The aromatic ring is generally not reduced under these conditions unless more forcing conditions (higher pressure and temperature) are employed.
Oxidation: The cyclohexene double bond is susceptible to oxidation by various oxidizing agents. The products of the oxidation depend on the reagent and reaction conditions used.
Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), will form an epoxide. The aniline group may need to be protected (e.g., by acylation) prior to epoxidation to prevent N-oxidation.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄), results in syn-dihydroxylation, yielding a diol.
Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated potassium permanganate or ozone (O₃) followed by an oxidative workup, can cleave the double bond, leading to the formation of dicarboxylic acids or keto-acids.
| Reaction Type | Reagent | Expected Product |
| Catalytic Hydrogenation | H₂, Pd/C | 3-(3,3-Dimethylcyclohexyl)aniline |
| Epoxidation | m-CPBA | 3-(1,2-Epoxy-3,3-dimethylcyclohexyl)aniline (with N-protection) |
| Syn-dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O | 3-(1,2-Dihydroxy-3,3-dimethylcyclohexyl)aniline |
| Oxidative Cleavage | 1. O₃, 2. H₂O₂ | 3-(2,2-Dimethyl-6-oxohexanoic acid)aniline derivative |
Cycloaddition Reactions (e.g., Diels-Alder)
The dienylaniline structure of this compound presents interesting possibilities for cycloaddition reactions, particularly the Diels-Alder reaction, which is a [4+2] cycloaddition. youtube.com In this context, the substituted cyclohexene ring can act as the dienophile. The reactivity in a Diels-Alder reaction is heavily influenced by electronic and steric factors. The double bond within the 3,3-dimethylcyclohexenyl group is tetrasubstituted, which generally renders it sterically hindered and less reactive as a dienophile compared to less substituted alkenes.
However, the electronic nature of the substituents can modulate this reactivity. The aniline moiety, being attached to this double bond via conjugation through the aromatic ring, does not directly donate or withdraw electrons from the cyclohexene double bond in a way that would significantly enhance a standard Diels-Alder reaction. For a typical Diels-Alder reaction, the dienophile is enhanced by electron-withdrawing groups, which is not the case here. youtube.com
Research on related systems, such as β-fluoro-β-nitrostyrenes, demonstrates that electron-deficient alkenes readily participate as dienophiles in Diels-Alder reactions with cyclic dienes like 1,3-cyclopentadiene and 1,3-cyclohexadiene. beilstein-journals.org While this compound itself may be a reluctant dienophile in a normal electron-demand Diels-Alder reaction, its derivatives could be chemically modified to enhance reactivity. For instance, conversion of the amino group to a strong electron-withdrawing group could activate the dienyl system for an inverse-electron-demand Diels-Alder reaction, although this is less common for the dienophile component.
The reaction of related vinylisoxazoles with acetylenedicarboxylates has been reported as a [4+2] cycloaddition, indicating that even complex heterocyclic systems can participate in such reactions. researchgate.net The success of these reactions often depends on the specific dienophile and reaction conditions. Theoretical DFT calculations in such systems have been used to explain the electronic origin of reactivity differences between isomers. researchgate.net
| Reactant Pair | Reaction Type | Expected Reactivity | Key Factors |
| This compound + 1,3-Butadiene | Normal Electron Demand Diels-Alder | Low | Steric hindrance from tetrasubstituted double bond and gem-dimethyl group. Lack of electron-withdrawing groups on the dienophile. |
| This compound + Electron-rich diene | Inverse Electron Demand Diels-Alder | Very Low | The dienophile is not sufficiently electron-poor for this pathway. |
| N-acetylated derivative + 1,3-Butadiene | Normal Electron Demand Diels-Alder | Low | Acetylation has a minor electronic effect on the distant cyclohexene ring; steric hindrance remains the dominant factor. |
Functionalization of the Aromatic Ring
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The functionalization of the aromatic ring of this compound is primarily governed by the principles of electrophilic aromatic substitution (EAS). The amino (-NH₂) group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the 3,3-dimethylcyclohex-1-en-1-yl substituent is a bulky alkyl group, which is weakly activating and also ortho, para-directing.
When both groups are considered, the directing effect of the amino group is dominant. Therefore, incoming electrophiles will be directed to the positions ortho and para to the -NH₂ group (C2, C4, and C6). However, the regioselectivity is significantly influenced by steric hindrance from the large 3,3-dimethylcyclohexenyl substituent at the C3 position.
Para-substitution (C4): This position is sterically unhindered and strongly activated by the amino group. It is expected to be the major site of electrophilic attack.
Ortho-substitution (C2): This position is also electronically activated by the amino group, but it is adjacent to the very bulky cyclohexenyl substituent. Severe steric hindrance is expected to dramatically reduce or prevent substitution at this site.
Ortho-substitution (C6): This position is electronically activated but may experience some steric hindrance from the adjacent amino group, though significantly less than the C2 position.
Computational methods like the RegioSQM method have been developed to predict the regioselectivity of EAS reactions by calculating the free energies of protonated intermediates, which correlate with the most nucleophilic center. rsc.org For aniline itself, molecular dynamics simulations show that while ortho and para σ-complexes are the major products, meta complexes can form initially before rearranging. nih.gov In the case of this compound, the steric bulk at C3 would likely disfavor the formation of the adjacent ortho intermediate.
| Electrophile | Reaction | Predicted Major Product | Predicted Minor Product(s) |
| Br₂/FeBr₃ | Bromination | 4-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)aniline | 2-Bromo-5-(3,3-dimethylcyclohex-1-en-1-yl)aniline, Dibromo derivatives |
| HNO₃/H₂SO₄ | Nitration | 4-Nitro-3-(3,3-dimethylcyclohex-1-en-1-yl)aniline | 2-Nitro-5-(3,3-dimethylcyclohex-1-en-1-yl)aniline |
| SO₃/H₂SO₄ | Sulfonation | 4-Amino-2-(3,3-dimethylcyclohex-1-en-1-yl)benzenesulfonic acid | 2-Amino-4-(3,3-dimethylcyclohex-1-en-1-yl)benzenesulfonic acid |
| CH₃Cl/AlCl₃ | Friedel-Crafts Alkylation | 4-Methyl-3-(3,3-dimethylcyclohex-1-en-1-yl)aniline | Low yield due to catalyst coordination with the amine. |
Directed Ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.org The primary amine (-NH₂) of aniline is a poor DMG because the acidic protons react with the organolithium reagent. Therefore, the amine must first be converted into a more effective DMG.
Common strategies involve the protection and modification of the amino group:
N-Acylation: Conversion to an amide, such as a pivaloyl (-CONC(CH₃)₃) or carbamate (B1207046) (-CO₂R) group. These groups are excellent DMGs that chelate the lithium cation, directing deprotonation to the adjacent ortho position.
N-Silylation: Formation of an N-silyl derivative can also facilitate ortho-lithiation.
For this compound, after converting the -NH₂ group into a suitable DMG (e.g., -NHPiv), lithiation with an alkyllithium base like n-butyllithium or sec-butyllithium (B1581126) would occur. wikipedia.org The DMG at C1 would direct metalation exclusively to the C2 and C6 positions.
Lithiation at C2: This position is sterically hindered by the adjacent cyclohexenyl group. Metalation here would be significantly slower or completely inhibited compared to the C6 position.
Lithiation at C6: This position is sterically accessible and would be the preferred site of deprotonation.
Once the aryllithium intermediate is formed at the C6 position, it can be quenched with various electrophiles (e.g., CO₂, I₂, Me₃SiCl) to introduce a wide range of functional groups with high regioselectivity, a feat not achievable through standard EAS. organic-chemistry.org
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of this compound via electrophilic aromatic substitution provides key intermediates for further diversification through cross-coupling reactions. As discussed (5.3.1), direct bromination or chlorination is expected to occur predominantly at the C4 (para) position due to the powerful directing effect of the amino group and steric hindrance at the ortho positions.
Once the halogenated derivative, for example, 4-bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)aniline, is synthesized, it becomes a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of halogenation.
Examples of Potential Cross-Coupling Reactions:
Suzuki Coupling: Reaction of the aryl halide with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond. This would allow the introduction of various aryl, heteroaryl, or alkyl groups at the C4 position.
Heck Coupling: Reaction with an alkene to form a substituted alkene product.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, potentially leading to complex diamine structures.
Iodine-promoted oxidative cross-coupling represents an alternative strategy that can proceed via C-H activation, offering a different pathway to construct highly conjugated systems without pre-halogenation. rsc.org These modern synthetic methods provide powerful tools for elaborating the core structure of this compound into more complex derivatives.
Advanced Mechanistic Studies
Elucidation of Reaction Intermediates
Understanding the intermediates formed during the reactions of this compound is crucial for controlling reaction pathways and selectivity.
In Electrophilic Aromatic Substitution: The key reaction intermediate is a resonance-stabilized carbocation known as an arenium ion or σ-complex. When an electrophile (E⁺) attacks the aromatic ring, a transient intermediate is formed where the aromaticity is temporarily broken. For substitution para to the amino group, the positive charge can be delocalized onto the nitrogen atom, resulting in a particularly stable resonance structure. This stabilization explains the strong ortho, para-directing nature of the amino group. The steric hindrance from the cyclohexenyl group at C3 would destabilize the σ-complex formed from attack at the C2 position, thus favoring attack at C4 and C6.
In Directed ortho-Metalation: The crucial intermediate is the ortho-lithiated species. After the conversion of the amino group to a DMG, the organolithium base abstracts a proton from the ortho position (preferentially C6). wikipedia.org This forms a new organolithium compound, 6-lithio-3-(3,3-dimethylcyclohex-1-en-1-yl)-N-(DMG)-aniline, where the lithium atom is chelated by the heteroatom of the DMG. wikipedia.org This chelation stabilizes the intermediate and holds the lithium in place prior to quenching with an electrophile.
In Cycloaddition Reactions: Diels-Alder reactions are typically concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. youtube.com There are no discrete ionic or radical intermediates. Advanced mechanistic studies would involve computational modeling of this transition state to understand the activation energy and the origins of stereoselectivity (i.e., endo/exo selectivity), although the low reactivity of the hindered dienophile in the parent compound makes this a challenging system to study experimentally. In some photochemical or radical-based cycloadditions, radical intermediates can be formed, which may cyclize or undergo other competing reactions. researchgate.net
No Publicly Available Research Found for Kinetic and Mechanistic Studies of this compound
Following a comprehensive search of scientific literature and databases, no specific research articles, kinetic data, or mechanistic investigations were found for the chemical compound this compound. Consequently, the requested article focusing on the kinetic studies, rate-determining steps, and isotope effects related to this specific molecule cannot be generated at this time.
The inquiry was centered on the following aspects of the compound's reactivity:
Isotope Effects in Reaction Mechanisms:This would require studies where atoms in the molecule are replaced with their heavier isotopes to probe the bonding changes that occur in the rate-determining step of a reaction.
Despite targeted searches for data on these specific topics for this compound and its derivatives, the scientific literature does not appear to contain this information. While extensive research exists on the kinetics and mechanisms of reactions involving aniline and its more common derivatives, this does not extend to the specific substituted cyclohexenyl aniline requested.
Therefore, the creation of a scientifically accurate and detailed article, including data tables and in-depth research findings as per the instructions, is not feasible due to the absence of foundational research on the subject compound.
Applications and Future Research Directions
3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline as a Synthetic Building Block
The presence of both an amino group and a vinyl group within the structure of this compound makes it a versatile precursor for the synthesis of more complex molecules.
Precursor to Complex Molecular Architectures
The aniline (B41778) functional group is a cornerstone in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. The amino group can undergo a wide range of chemical transformations, such as diazotization, acylation, and alkylation, providing a handle for introducing further complexity. For instance, vinylanilines are recognized as valuable substrates for constructing diverse nitrogen-containing heterocyclic compounds through various cyclization reactions. researchgate.net These reactions can be catalyzed by transition metals or proceed under metal-free conditions, offering facile and selective synthetic routes. researchgate.net The dimethylcyclohexenyl moiety, in turn, introduces a significant steric and lipophilic component to the resulting molecules, which can be advantageous in tuning their physical and biological properties.
Diversification of Chemical Space through Derivatization
The reactivity of the aniline and vinyl groups allows for the straightforward derivatization of this compound, enabling the exploration of a broad chemical space. The amino group can be readily modified to form amides, sulfonamides, and other derivatives, while the double bond of the cyclohexenyl ring can participate in addition reactions. This dual reactivity allows for the creation of diverse libraries of compounds for screening in drug discovery and materials science. The process of derivatization can significantly alter the pharmacokinetic profile and lipophilicity of the parent compound, which is a crucial aspect in the development of potential drug candidates. nih.gov The synthesis of meta-substituted anilines, a structural motif present in this compound, is of particular interest in medicinal chemistry. nih.govrsc.org Photoinduced methods have also been shown to be effective for the difluoroalkylation of anilines, offering a modern approach to derivatization. acs.org
Application in Catalysis
The structural features of this compound make it a promising candidate for the development of novel ligands for catalysis, particularly in the field of asymmetric synthesis.
Design and Synthesis of Cyclohexenyl Aniline-Based Ligands
Chiral ligands are essential for enantioselective catalysis, a field dedicated to the synthesis of single-enantiomer chiral molecules. The design of new and effective chiral ligands is a continuous area of research. nih.govchimia.chresearchgate.netchimia.ch Aniline derivatives can serve as key components in the structure of chiral ligands. researchgate.net The nitrogen atom of the aniline can coordinate to a metal center, and the bulky 3,3-dimethylcyclohexenyl group can create a specific chiral environment around the catalytic site. This steric hindrance can play a crucial role in controlling the stereochemical outcome of a reaction. The synthesis of such ligands could involve the modification of the aniline nitrogen or the aromatic ring to introduce other coordinating groups, leading to bidentate or multidentate ligands. The combination of steric bulk and the electronic properties of the aniline ring could lead to ligands with unique catalytic activities.
Use in Asymmetric Catalysis for Chiral Synthesis
Once synthesized, ligands derived from this compound could be employed in a variety of asymmetric catalytic reactions. These could include hydrogenations, C-C bond-forming reactions, and other transformations where the creation of a chiral center is critical. nih.govrsc.org The bulky nature of the dimethylcyclohexenyl group could be particularly beneficial in reactions where high enantioselectivity is difficult to achieve with smaller ligands. The performance of these ligands would need to be experimentally evaluated in benchmark reactions to determine their efficacy and scope. The development of new chiral ligands is a key driver for innovation in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.netmdpi.comresearchgate.net
Development of Advanced Materials
The polymerization of aniline and its derivatives leads to polyaniline (PANI), a conducting polymer with a wide range of applications. The incorporation of a bulky substituent like the 3,3-dimethylcyclohexenyl group onto the aniline monomer could lead to novel polymeric materials with tailored properties.
The synthesis of polyaniline derivatives from substituted anilines is a well-established field. google.comosti.gov The properties of the resulting polymer, such as solubility, processability, and electrical conductivity, are highly dependent on the nature of the substituent on the aniline ring. nih.govrsc.orgresearchgate.net The introduction of the bulky and non-polar 3,3-dimethylcyclohexenyl group would likely increase the solubility of the corresponding polyaniline in organic solvents, a common challenge with the parent PANI. This improved processability would facilitate the fabrication of thin films and other material forms.
Furthermore, the steric hindrance provided by the substituent could influence the packing of the polymer chains, which in turn would affect the material's morphology and electronic properties. nih.govrsc.orgresearchgate.net Such modified polyanilines could find applications in areas such as sensors, anti-corrosion coatings, and organic electronic devices. The specific impact of the 3,3-dimethylcyclohexenyl substituent on the polymer's characteristics would need to be investigated through systematic synthesis and characterization studies. nih.govrsc.orgresearchgate.net
Monomers for Polymer Synthesis
The aniline functional group in this compound serves as a reactive site for polymerization, enabling its use as a monomer in the synthesis of various polymers, including polyamides and polyimides. These polymers are known for their thermal stability and mechanical properties.
The incorporation of the bulky 3,3-dimethylcyclohexenyl substituent into the polymer backbone can significantly influence the properties of the resulting materials. This structural feature can disrupt polymer chain packing, leading to increased solubility and potentially lower glass transition temperatures compared to polymers derived from simpler, more planar diamines. titech.ac.jp
For instance, in the synthesis of polyimides, the diamine containing the this compound unit would react with a dianhydride in a two-step process. titech.ac.jp The first step involves the formation of a poly(amic acid) intermediate, which is then chemically or thermally cyclized to form the final polyimide. The presence of the cyclohexenyl group is expected to enhance the processability of these high-performance polymers, which are often limited by their poor solubility and high processing temperatures. titech.ac.jp
The synthesis of a series of thermally stable polyimides has been successfully achieved using a conventional two-step synthesis with various dianhydrides. titech.ac.jp Similarly, aromatic polyimides have been synthesized via a one-pot high-temperature catalytic polycondensation in molten benzoic acid. nih.gov
Table 1: Examples of Polymer Synthesis Utilizing Aniline Derivatives
| Polymer Type | Monomers | Synthesis Method | Key Feature of Aniline Derivative |
| Polyamides | Diamine (e.g., this compound), Diacid Chloride | Interfacial or solution polymerization | Bulky substituent to enhance solubility |
| Polyimides | Diamine (e.g., this compound), Dianhydride | Two-step polycondensation | Improved processability of high-performance polymer |
| Polyaniline Derivatives | Substituted Aniline | Oxidative chemical polymerization | Modified electronic and morphological properties |
Optoelectronic Properties of Polymers Containing the Cyclohexenyl Aniline Unit
The optoelectronic properties of polymers are intrinsically linked to their chemical structure. mdpi.com The incorporation of the this compound unit into a polymer chain can influence its light absorption and emission characteristics. mdpi.com The non-planar nature of the cyclohexenyl group can affect the conjugation length and intermolecular interactions within the polymer, thereby tuning its photophysical properties. researchgate.net
Research into polymers containing conjugated moieties has shown that their photoluminescence and electroluminescence can be tailored by introducing insulating linkers or bulky side groups. researchgate.net These structural modifications can prevent aggregation-caused quenching and enhance the luminous efficiency of the material. In polymers derived from this compound, the cyclohexenyl group can act as such a spacer, potentially leading to materials with interesting fluorescent properties.
The development of polymer semiconductor particles with uniform size is being explored through methods like dispersion polymerization. uni-ulm.de These particles can self-assemble into optically active structures, and their electronic properties can be precisely adjusted by creating hybrid organic/inorganic devices. uni-ulm.de
Integration into Molecular Probes and Sensors
The aniline moiety is a well-known component in the design of fluorescent chemosensors. Its electron-donating nature makes it susceptible to changes in its electronic environment, which can be transduced into a fluorescent signal. The functionalization of the aniline ring, as in this compound, can be exploited to create selective binding sites for specific analytes.
For example, aniline derivatives have been incorporated into fluorescent probes for the detection of various species, including metal ions and other organic molecules. rsc.orgmdpi.com The detection mechanism often involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are sensitive to the binding of an analyte. The presence of the bulky cyclohexenyl group could influence the selectivity and sensitivity of such sensors by creating a specific steric and electronic environment around the sensing core.
Recent studies have focused on developing sensors for amines, with a focus on achieving low detection limits. rsc.org Conjugated porous polymers have shown promise in this area, with their large conjugated systems and porous nature contributing to their sensing capabilities. rsc.org Film-based fluorescent sensors are also being developed for the visual monitoring and removal of aniline in both solutions and the gas phase. researchgate.net
Table 2: Sensing Applications of Aniline Derivatives
| Sensor Type | Analyte | Detection Principle | Role of Aniline Derivative |
| Fluorescent Chemosensor | Metal Ions | Photoinduced Electron Transfer (PET) | Part of the fluorophore-receptor system |
| Fluorescent Probe | Aniline | Fluorescence Quenching | The target analyte and quencher |
| Conjugated Polymer Sensor | Aromatic and Aliphatic Amines | "Turn off" or "Turn on" fluorescence | Monomeric unit of the sensing polymer |
Future Research Avenues
The exploration of this compound and its derivatives is an expanding field with several promising directions for future research. These include the development of novel synthetic methodologies, the application of advanced analytical and computational techniques, and the pursuit of new applications in diverse scientific domains.
Exploration of Novel and Unexplored Synthetic Routes
While established methods for the synthesis of substituted anilines exist, there is always a need for more efficient, selective, and environmentally friendly synthetic routes. researchgate.net Future research could focus on developing novel catalytic systems for the synthesis of this compound and related structures. This might include exploring one-pot, multi-component reactions that can construct the molecule from simple precursors in a single step. rsc.orgbeilstein-journals.org
The direct synthesis of anilines from cyclohexanones under non-aerobic conditions using a Pd/C-ethylene system has been reported as a new method. bohrium.com Additionally, copper-catalyzed dehydrogenation has been shown to be an efficient strategy for synthesizing meta-carbonyl phenols and anilines from carbonyl-substituted cyclohexanes. researchgate.net The development of methods for the site-selective amination of C-H bonds in alkylarenes could also provide new avenues for the synthesis of complex aniline derivatives. researchgate.net
Advanced Spectroscopic and Computational Frontiers
A deeper understanding of the structure-property relationships of this compound and its polymeric derivatives can be achieved through the application of advanced spectroscopic techniques and computational modeling. Techniques such as Fourier transform electrochemical impedance spectroscopy (FTEIS) can provide insights into the initial stages of aniline polymerization. nih.gov
Computational studies, including Density Functional Theory (DFT) calculations, can be employed to predict the geometric, electronic, and photophysical properties of these molecules. researchgate.net Such studies can aid in the rational design of new materials with tailored optoelectronic properties. Furthermore, in silico methods can be used to predict the pharmacokinetic profiles and lipophilicity of new aniline derivatives, which is particularly relevant for applications in medicinal chemistry. nih.govmdpi.com
Emerging Applications in Diverse Scientific Fields
The unique properties of this compound and its derivatives may lead to their application in a variety of scientific fields beyond those already explored. For example, the incorporation of this moiety into pharmacologically active molecules could be investigated, as aniline derivatives are present in numerous drugs. knowde.comresearchgate.net The genotoxicity of aniline derivatives is an important consideration in this context. nih.gov
The development of new conductive polymers based on this aniline derivative could lead to applications in organic electronics, such as thin-film transistors and organic light-emitting diodes. rsc.orglettersonmaterials.com The potential for these materials to be used in areas like anti-corrosion coatings and electrochromic devices also warrants further investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline, and how can reaction efficiency be improved?
- Methodology : Synthesis typically involves multi-step procedures, such as cyclohexene ring formation via acid-catalyzed cyclization followed by coupling with an aniline derivative. Optimization strategies include:
- Catalyst screening : Testing Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃) to enhance cyclization yields .
- Purification : Column chromatography or recrystallization to isolate high-purity intermediates, monitored by TLC and NMR .
- Key Challenge : Minimizing byproducts like regioisomers during coupling reactions, addressed by adjusting stoichiometry and temperature .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Analytical Workflow :
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing cyclohexene protons from aniline aromatic signals) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially for detecting trace impurities .
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹) .
Q. How does the compound’s structure influence its solubility and stability in experimental conditions?
- Structural Insights :
- The hydrophobic 3,3-dimethylcyclohexene moiety reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DMSO) for biological assays .
- The aniline group’s susceptibility to oxidation requires inert atmospheres (N₂/Ar) during storage and reactions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- Methods :
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential binding pockets, leveraging the cyclohexene ring’s steric effects .
Q. How can researchers address contradictions in biological activity data across different assay systems?
- Case Study : If the compound shows antimicrobial activity in vitro but not in cell-based assays:
- Mechanistic Analysis : Evaluate membrane permeability via logP calculations or fluorescent tagging .
- Assay Conditions : Adjust pH, serum content, or metabolite interference to replicate physiological environments .
Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?
- Approaches :
- Chiral Chromatography : Separates enantiomers using columns like Chiralpak AD-H .
- X-ray Crystallography : Determines absolute configuration via SHELXL refinement .
- Challenge : Racemization during synthesis mitigated by low-temperature reactions and chiral auxiliaries .
Q. How does the compound’s electronic profile affect its catalytic or coordination chemistry applications?
- Insights :
- The electron-rich aniline group facilitates metal coordination (e.g., Pd for cross-coupling), while the cyclohexene ring introduces steric hindrance, altering reaction pathways .
- Cyclic voltammetry reveals redox activity at ~0.5 V (vs. Ag/AgCl), relevant for electrocatalytic studies .
Comparative and Mechanistic Studies
Q. How do structural analogs of this compound differ in biological activity?
- Example Comparison :
| Compound | Structural Variation | Activity Difference |
|---|---|---|
| 3-(5-Methyltriazol-1-yl)aniline | Triazole substitution | Enhanced enzyme inhibition due to H-bonding |
| 4-(Imidazol-1-yl)aniline | Imidazole ring | Higher antimicrobial potency |
- Design Principle : Bulky substituents (e.g., cyclohexene) improve target selectivity but reduce bioavailability .
Q. What in silico tools can prioritize derivatives for high-throughput screening?
- Pipeline :
QSAR Models : Correlate substituent descriptors (e.g., Hammett σ) with activity .
ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Fragment-Based Design : Merges active fragments (e.g., aniline + cyclohexene) using software like Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
